6-(2-Bromobenzyl)-3-pyridazinol
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Overview
Description
6-(2-Bromobenzyl)-3-pyridazinol is an organic compound that features a pyridazine ring substituted with a 2-bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromobenzyl)-3-pyridazinol typically involves the reaction of 2-bromobenzyl bromide with a pyridazine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromobenzyl)-3-pyridazinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted pyridazinol derivatives.
Scientific Research Applications
6-(2-Bromobenzyl)-3-pyridazinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(2-Bromobenzyl)-3-pyridazinol involves its interaction with specific molecular targets. The bromine substituent can participate in halogen bonding, enhancing the compound’s binding affinity to certain proteins or enzymes. Additionally, the pyridazine ring can interact with nucleophilic sites, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl alcohol: Similar structure but lacks the pyridazine ring.
2-Bromobenzyl chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.
Benzyl bromide: Lacks the pyridazine ring and has a simpler structure.
Uniqueness
6-(2-Bromobenzyl)-3-pyridazinol is unique due to the presence of both the bromobenzyl group and the pyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
6-(2-Bromobenzyl)-3-pyridazinol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological applications of this compound, drawing from a diverse range of studies and data.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromobenzyl halides with pyridazinol derivatives. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance reaction efficiency and reduce environmental impact.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Table 1 summarizes the minimum inhibitory concentrations (MICs) of selected derivatives:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 62.5 | Staphylococcus aureus |
This compound | 125 | Escherichia coli |
This compound | 31.25 | Candida albicans |
These results indicate promising potential for further development as antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro assays. In studies involving human cancer cell lines, this compound has shown significant cytotoxic effects. For example, an IC50 value of approximately 9.22 µM was reported against HeLa cells, demonstrating its potential as an anticancer agent. The following table illustrates the cytotoxic effects observed in different cell lines:
Cell Line | IC50 (µM) | Treatment Duration (h) |
---|---|---|
HeLa | 9.22 | 48 |
Jurkat | 4.64 | 72 |
A549 | 25.0 | 48 |
These findings suggest that the compound may inhibit tumor growth effectively, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Antioxidant Properties : The antioxidant activity may contribute to its protective effects against oxidative stress in cells.
- Antimicrobial Mechanisms : The interaction with bacterial membranes or inhibition of essential enzymes could explain its antimicrobial efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of pyridazinol derivatives:
- Anticancer Study : A study involving a series of pyridazinol derivatives demonstrated that modifications at the benzyl position significantly enhanced anticancer activity against various cell lines.
- Antimicrobial Efficacy : Research on related compounds revealed that structural variations could lead to improved antimicrobial potency, suggesting a structure-activity relationship worth exploring further.
Properties
IUPAC Name |
3-[(2-bromophenyl)methyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKPBYNQAJDOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=O)C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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